N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16126258
InChI: InChI=1S/C19H17N3O3/c1-3-12-25-17-7-5-4-6-15(17)13-20-22-19(24)18(23)21-16-10-8-14(2)9-11-16/h1,4-11,13H,12H2,2H3,(H,21,23)(H,22,24)/b20-13+
SMILES:
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol

N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide

CAS No.:

Cat. No.: VC16126258

Molecular Formula: C19H17N3O3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide -

Specification

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
IUPAC Name N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide
Standard InChI InChI=1S/C19H17N3O3/c1-3-12-25-17-7-5-4-6-15(17)13-20-22-19(24)18(23)21-16-10-8-14(2)9-11-16/h1,4-11,13H,12H2,2H3,(H,21,23)(H,22,24)/b20-13+
Standard InChI Key XLBXGRDHMPTNBH-DEDYPNTBSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC#C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC#C

Introduction

Chemical Structure and Identifiers

Molecular Architecture

The compound’s IUPAC name, N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide, reflects its hybrid structure. Key features include:

  • Oxamide backbone: Central oxamide group (-NHC(=O)C(=O)NH-\text{-NHC(=O)C(=O)NH-}) linking two aromatic systems.

  • 4-Methylphenyl group: A para-substituted toluene moiety attached to one nitrogen.

  • (E)-Configured Schiff base: A methylideneamino group (-N=CH-\text{-N=CH-}) in the E configuration, connected to a 2-prop-2-ynoxyphenyl ring.

The propargyloxy group (\text{-OCC#CH}) introduces sp-hybridized carbons, enhancing structural rigidity and potential reactivity.

Chemical Identifiers

The compound’s identifiers are summarized below:

PropertyValue
Molecular FormulaC19H17N3O3\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight335.4 g/mol
IUPAC NameN-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide
Canonical SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC#C
InChI KeyXLBXGRDHMPTNBH-DEDYPNTBSA-N
PubChem CID9639601

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide typically involves sequential functionalization (Figure 1):

  • Oxamide Core Formation: Condensation of oxalic acid derivatives with amines.

  • Schiff Base Formation: Reaction of an aldehyde (e.g., 2-prop-2-ynoxybenzaldehyde) with an amine to generate the imine linkage.

  • Coupling Reactions: Connecting the 4-methylphenyl and propargyloxy-substituted moieties via amide bonds.

Key Reaction Steps

  • Step 1: Synthesis of 2-prop-2-ynoxybenzaldehyde by alkylation of 2-hydroxybenzaldehyde with propargyl bromide.

  • Step 2: Condensation with 4-methylaniline to form the Schiff base intermediate.

  • Step 3: Coupling with oxalyl chloride to yield the final oxamide product.

Variations in catalysts (e.g., acetic acid for imine formation) and solvents (e.g., DMF for amidation) influence yields.

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1680–1700 cm1^{-1} (oxamide) and ν(C≡C)\nu(\text{C≡C}) at ~2100 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show singlet peaks for the propargyl protons (~2.5 ppm) and aromatic protons in the 6.5–8.0 ppm range.

Biological Activity and Applications

Therapeutic Prospects

The Schiff base moiety is known for chelating metal ions, suggesting potential in designing metalloenzyme inhibitors. Additionally, the compound’s rigidity makes it a candidate for drug delivery systems requiring stable molecular frameworks.

Industrial and Research Applications

Material Science

The propargyl group enables click chemistry applications, such as Huisgen cycloaddition, for polymer functionalization. This reactivity could be leveraged in creating conductive or self-healing materials.

Agricultural Chemistry

Schiff base derivatives are explored as agrochemicals for their pesticidal and herbicidal activities. The compound’s stability under UV light may enhance field efficacy compared to traditional agents .

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